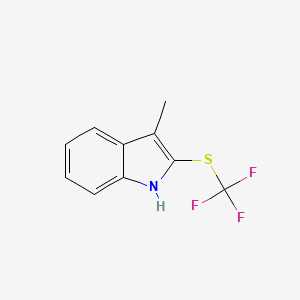

3-Methyl-2-(trifluoromethylthio)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8F3NS |

|---|---|

Molecular Weight |

231.24 g/mol |

IUPAC Name |

3-methyl-2-(trifluoromethylsulfanyl)-1H-indole |

InChI |

InChI=1S/C10H8F3NS/c1-6-7-4-2-3-5-8(7)14-9(6)15-10(11,12)13/h2-5,14H,1H3 |

InChI Key |

KDAFNJDJTFTNNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)SC(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Methyl 2 Trifluoromethylthio 1h Indole

Reactions at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom of the indole ring, being a heteroatom with a lone pair of electrons, is a primary site for various chemical transformations, including alkylation, arylation, and the introduction of other functional groups.

Alkylation and Arylation Reactions

The N-H bond of the indole ring can be readily functionalized through alkylation and arylation reactions. While specific studies on 3-methyl-2-(trifluoromethylthio)-1H-indole are not extensively documented, the reactivity can be inferred from studies on analogous indole systems.

N-Alkylation: The alkylation of the indole nitrogen typically proceeds via deprotonation with a suitable base to form the indolyl anion, which then acts as a nucleophile. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3). The choice of the alkylating agent can range from simple alkyl halides to more complex electrophiles. For instance, studies on 2-(trifluoromethyl)-1H-indoles have shown that methyl and benzyl (B1604629) groups can be installed on the nitrogen atom in high yields using reagents like methyl iodide or benzyl bromide in the presence of a base. nih.gov A similar reactivity pattern is expected for this compound. More advanced methods, such as the use of alkyl 2,2,2-trichloroacetimidates catalyzed by trifluoromethanesulfonic acid or copper(II) triflate, offer a selective route for N-alkylation under mild conditions. organic-chemistry.org

N-Arylation: Palladium-catalyzed cross-coupling reactions are the state-of-the-art for the N-arylation of indoles. nih.gov These methods, often employing bulky, electron-rich phosphine (B1218219) ligands, facilitate the coupling of the indole nitrogen with a variety of aryl halides (iodides, bromides, and chlorides) and triflates. nih.gov This approach allows for the introduction of a wide range of substituted and unsubstituted aryl groups at the N-1 position. A sequential one-pot imine synthesis followed by a palladium-catalyzed arylation has also been developed, streamlining the synthesis of N-arylated diarylmethylamine derivatives. amazonaws.com

Table 1: Representative N-Alkylation and N-Arylation Reactions of Indole Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Methylation | MeI, K2CO3, DMF, rt | 1-Methyl-indole derivative | nih.gov |

| N-Benzylation | BnBr, K2CO3, DMF, rt | 1-Benzyl-indole derivative | nih.gov |

| N-Arylation | Aryl bromide, Pd(OAc)2, ligand, base, solvent, heat | 1-Aryl-indole derivative | rsc.org |

| N-Arylation | Aryl chloride, Pd-NIXANTPHOS, base | N-Aryl-diarylmethylamine derivative | amazonaws.com |

Formation of N-Substituted Derivatives

Beyond alkyl and aryl groups, other substituents can be introduced at the indole nitrogen to modulate the compound's properties. N-acylation, for example, is a common transformation. In a one-pot procedure involving the trifluoromethylselenolation of indoles, concurrent N-acylation has been observed when using acyl peroxides as both the oxidant and the acyl source. rsc.org This suggests that under appropriate oxidative conditions, this compound could potentially undergo N-acylation.

The condensation of aminoindoles with DMF-dialkoxyacetals can lead to the formation of N-substituted derivatives through reactive alkoxyiminium species, highlighting another pathway for functionalization at the N-1 position. rsc.org

Reactions at the Indole Ring Carbons (C-2, C-3, and Benzene (B151609) Ring)

The carbon framework of the indole ring exhibits a rich and varied reactivity, with the C-3 position being the most nucleophilic and prone to electrophilic attack in unsubstituted indoles. However, in this compound, the substitution pattern significantly alters this reactivity.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic systems, including indoles. beilstein-journals.org The regioselectivity of this reaction is governed by the electronic effects of the existing substituents. In this compound, the C-3 position is blocked by a methyl group. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethylthio group, along with the fused benzene ring, directs incoming electrophiles to other positions on the indole nucleus.

The trifluoromethylthio group (SCF3) is known for its strong electron-withdrawing nature, which deactivates the ring towards electrophilic attack. chemicalbook.com Conversely, the methyl group is an activating group. In similar systems, electrophilic attack often occurs on the benzene portion of the indole ring, typically at the C-5 or C-7 positions, depending on the reaction conditions and the nature of the electrophile. For instance, nitration of substituted chromones, which share a fused ring system, has been shown to occur at the position para to the ether linkage and meta to the carbonyl group. nih.gov By analogy, electrophilic substitution on this compound would likely favor positions on the benzene ring that are electronically activated and sterically accessible.

Nucleophilic Transformations

While the electron-rich indole ring is generally more susceptible to electrophilic attack, nucleophilic transformations can occur, particularly when the ring is substituted with strong electron-withdrawing groups. The trifluoromethylthio group at C-2 significantly lowers the electron density of the indole system, potentially enabling nucleophilic attack.

In related 3-halogenated 2-(trifluoromethyl)-1H-indoles, nucleophilic substitution at the C-3 position has been demonstrated with potent nucleophiles like thiophenols. acs.orgnih.gov This suggests that the C-2 position bearing the SCF3 group in the target molecule could be a site for nucleophilic displacement, although the strength of the C-S bond would be a critical factor. Furthermore, the development of methods for the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles involves a proposed mechanism with nucleophilic attack and rearrangement, indicating the potential for complex transformations under specific activating conditions. nih.gov

Table 2: Potential Nucleophilic Transformations Based on Analogous Systems

| Reaction Type | Substrate Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3-Bromo-2-(trifluoromethyl)-1H-indole | 4-Methylthiophenol, Cs2CO3 | 3-(Arylthio)-2-(trifluoromethyl)-1H-indole | acs.org |

| Rearrangement/Nucleophilic Attack | 3-(2-Nitroethyl)-1H-indole | POCl3, base | 2-(1H-Indol-2-yl)acetonitrile | nih.gov |

Functional Group Tolerance and Compatibility in Transformations

The utility of a chemical building block is greatly defined by its compatibility with a wide range of reaction conditions and the tolerance of various functional groups. Research into the transformations of indoles bearing trifluoromethylthio and other related groups has demonstrated a broad tolerance, allowing for complex molecular construction without the need for extensive protecting group strategies.

In cascade reactions involving trifluoromethylthiolation and cyclization, indole substrates have shown compatibility with a diverse array of functionalities. nih.gov Both electron-donating and electron-withdrawing groups on the indole ring are well-tolerated under mild, oxidative reaction conditions. nih.gov This allows for the presence of substituents that can be used for further synthetic modifications. For instance, in palladium-catalyzed annulation reactions to form indole structures, various halogen groups (F, Cl, Br) and other fluoroalkyl groups (CF2H, C2F5, C3F7) on the precursors are known to survive the reaction conditions, albeit sometimes with lower efficiency for halogenated substrates. researchgate.net

Similarly, transformations at other positions of the indole ring can proceed without disturbing the core structure. Friedel-Crafts type reactions on the indole nucleus, for example, have been shown to be largely independent of the electronic properties of other substituents on the molecule. rsc.org This robust nature is critical for incorporating the this compound core into larger, more functionalized molecules.

| Functional Group Category | Specific Examples | Transformation Type | Compatibility Notes | Reference |

|---|---|---|---|---|

| Alkyl & Aryl | Methyl, Phenyl | Cascade Cyclization | Well-tolerated on the indole ring. | nih.gov |

| Halogens | -F, -Cl, -Br | Cascade Cyclization, Pd-catalyzed Annulation | Compatible under mild conditions. Can sometimes lower reaction efficiency in Pd-catalyzed processes. | nih.govresearchgate.net |

| Nitrogen-Containing | -NO₂, -CN | Cascade Cyclization | Nitro and nitrile groups are well-tolerated. | nih.gov |

| Oxygen-Containing | -OCH₃, -CHO, -COOR, -C(O)R | Cascade Cyclization | Alkoxy, aldehyde, ester, and acyl groups are compatible. | nih.gov |

| Fluoroalkyl | -CF₂H, -C₂F₅, -C₃F₇ | Pd-catalyzed Annulation | Smoothly incorporated into indole products with moderate reactivity. | researchgate.net |

Reactivity of the Trifluoromethylthio Group

The trifluoromethylthio (SCF3) group is known for its high stability, which stems from the powerful electron-withdrawing effect of the three fluorine atoms. researchgate.net This effect deactivates the sulfur atom toward many chemical reactions, but specific transformations, particularly oxidation, are well-documented.

The sulfur atom in the trifluoromethylthio group can be selectively oxidized to its corresponding sulfoxide (B87167) and sulfone states. These transformations are significant as they modulate the electronic properties of the substituent, turning the already electron-withdrawing SCF3 group into the even more powerfully withdrawing trifluoromethylsulfinyl (-SOCF3) and trifluoromethylsulfonyl (-SO2CF3) groups.

The selective oxidation of aryl trifluoromethyl sulfides to sulfoxides without over-oxidation to the sulfone presents a challenge due to the deactivated nature of the sulfur atom. nih.gov A highly effective method involves using hydrogen peroxide (H2O2) in trifluoroacetic acid (TFA). nih.govresearchgate.net The TFA acts as both a solvent and an activator, enhancing the electrophilicity of the oxidant while simultaneously deactivating the resulting sulfoxide product towards further oxidation. researchgate.netrsc.org

In a one-pot reaction where an indole was first trifluoromethylthiolated to yield 3-((trifluoromethyl)thio)-1H-indole, subsequent oxidation under these conditions produced the desired trifluoromethyl sulfoxide in a 33% isolated yield. nih.govresearchgate.net The modest yield was attributed to the formation of a complex mixture of products, highlighting the sensitivity of the indole nucleus under these oxidative conditions. nih.govresearchgate.net Complete oxidation to the sulfone typically requires stronger oxidizing agents or more forcing conditions. A variety of reagents, including meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for the oxidation of sulfides to sulfones. nih.gov

| Starting Material | Reagents & Conditions | Product | Yield | Notes | Reference |

|---|---|---|---|---|---|

| 3-((Trifluoromethyl)thio)-1H-indole | 30% H₂O₂ (1.0 eq.), TFA, rt, 3h | 3-((Trifluoromethyl)sulfinyl)-1H-indole | 33% | Selective oxidation to sulfoxide. Lower yield due to side product formation. | nih.govresearchgate.net |

| Aryl Trifluoromethyl Sulfide (General) | m-CPBA | Aryl Trifluoromethyl Sulfone | - | Common method for oxidation to sulfones. | nih.gov |

| Aryl Trifluoromethyl Sulfide (General) | H₂O₂, Niobium carbide catalyst | Aryl Trifluoromethyl Sulfone | High | Catalytic system for efficient oxidation to sulfones. | nih.gov |

The aryl-SCF3 bond is exceptionally stable, rendering cleavage or exchange reactions challenging. rsc.orgresearchgate.net The trifluoromethyl group significantly decreases the electron density of the sulfur atom, which enhances the metabolic and chemical stability of the molecule. researchgate.net Consequently, the C-S bond in aryl trifluoromethyl sulfides is robust and generally inert to conditions that might cleave standard aryl alkyl sulfides.

While direct cleavage of the SCF3 group from an indole ring is not commonly reported and would require harsh conditions, advances in catalysis offer potential pathways. Transition-metal-free C-S bond cleavage has been achieved for various organosulfur compounds using strong reagents or photochemical methods, but application to the highly stable aryl-SCF3 bond is not straightforward. researchgate.net

More plausible are transition-metal-catalyzed reactions. For instance, nickel-catalyzed aryl exchange reactions have been developed for aryl sulfides, allowing the transfer of an aryl group. acs.org Such a strategy could hypothetically be applied to exchange the indole moiety in this compound, although the high stability of the starting material would likely necessitate a highly active catalytic system. Similarly, reductive cleavage of C-S bonds is known, often employing nickel or iridium catalysts, but would face similar challenges due to the deactivating influence of the CF3 group. acs.org In essence, the trifluoromethylthio group is best regarded as a highly stable substituent, with its removal or exchange requiring specialized and powerful catalytic methods.

Exploration of Fused Ring Systems and Complex Derivatives

The this compound scaffold is a valuable precursor for the synthesis of more complex, polycyclic molecules. The inherent reactivity of the indole ring can be harnessed to build fused ring systems, which are common motifs in biologically active compounds.

A notable example is the synthesis of trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. nih.gov This transformation is achieved through a cascade reaction where N-[(3-aryl)propioloyl]indoles, substituted at the 3-position with a methyl group, undergo a reaction with AgSCF3 and an oxidant. The process involves trifluoromethylthiolation followed by an intramolecular cyclization to furnish the fused tricyclic system in moderate yields. nih.gov This demonstrates that the C3-position of the indole can serve as an anchor point for building new rings, even with the C2-position occupied by the bulky and electron-withdrawing SCF3 group.

Broader strategies for constructing fused indole skeletons often rely on palladium-catalyzed domino reactions. organic-chemistry.org For example, the intramolecular Larock indole annulation, which cyclizes an ortho-haloaniline tethered to an alkyne, is a powerful method for creating 3,4-, 3,5-, and 3,6-fused tricyclic indoles. organic-chemistry.org While not starting from a pre-formed indole, these methods illustrate a viable synthetic logic. One could envision a strategy where this compound is first N-functionalized with a side chain containing a reactive group (e.g., a terminal alkyne or allene), which could then participate in an intramolecular cyclization onto the indole ring to form a novel fused system. The electronic nature of the 2-SCF3 group would undoubtedly influence the feasibility and regioselectivity of such cyclizations.

Spectroscopic and Advanced Structural Characterization of 3 Methyl 2 Trifluoromethylthio 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy would provide critical information on the number of different types of protons, their electronic environments, and their proximity to other protons. A hypothetical spectrum would show distinct signals for the N-H proton of the indole (B1671886) ring, the aromatic protons on the benzene (B151609) ring, and the protons of the C3-methyl group. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be essential for assigning each proton to its specific position in the molecule.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization

This technique would map the carbon framework of the molecule. Each unique carbon atom, including those in the indole ring, the methyl group, and the trifluoromethylthio group, would produce a distinct signal. The chemical shift of the carbon attached to the fluorine atoms (the CF₃ group) would be particularly informative, often appearing as a quartet due to C-F coupling.

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Analysis

¹⁹F NMR is highly specific for fluorine-containing compounds. For 3-Methyl-2-(trifluoromethylthio)-1H-indole, this analysis would show a single, sharp signal (a singlet) corresponding to the three equivalent fluorine atoms of the CF₃ group. Its chemical shift would confirm the electronic environment of the trifluoromethylthio moiety.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Advanced 2D NMR experiments would be required to unambiguously assemble the structure.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, helping to trace the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would connect the methyl group and the aromatic protons to the correct carbon atoms in the indole scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons, for instance, between the C3-methyl protons and the N-H proton or adjacent aromatic protons.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is vital for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This experimental value would be compared to the calculated exact mass of the chemical formula for this compound (C₁₀H₈F₃NS) to unequivocally confirm its identity.

Without access to peer-reviewed literature containing this primary data, the generation of a detailed and verifiable scientific article on the spectroscopic characterization of this specific compound is not possible.

Fragmentation Patterns and Structural Confirmation

The structural elucidation of this compound via mass spectrometry relies on the predictable fragmentation of its molecular ion. While specific experimental mass spectra for this exact compound are not widely published, the fragmentation pattern can be predicted based on the known behavior of indole derivatives and trifluoromethylthio-substituted aromatic compounds. scirp.orgnih.govfluorine1.ru

Upon electron impact, the molecule is expected to form a molecular ion peak. The subsequent fragmentation is likely to proceed through several key pathways:

Loss of the Trifluoromethyl Group: A primary and highly characteristic fragmentation pathway for trifluoromethyl-containing compounds is the cleavage of the C-S bond to release a trifluoromethyl radical (•CF₃), resulting in a significant fragment ion. fluorine1.ru

Cleavage of the Methyl Group: The loss of the methyl group from the 3-position of the indole ring is another anticipated fragmentation, leading to a stable ion.

Indole Ring Fragmentation: The indole ring itself undergoes characteristic fragmentation. This can involve the loss of HCN, a fragmentation pattern that is a hallmark of the indole nucleus. scirp.orgresearchgate.net

Rearrangements: Ion-neutral complexes may lead to rearrangement reactions, a phenomenon observed in the mass spectrometry of other complex indole derivatives. nih.govpreprints.org

The anticipated major fragmentation pathways and the corresponding m/z values are summarized in the table below.

| Proposed Fragment | Structure | m/z (Mass-to-Charge Ratio) | Notes |

| Molecular Ion | [C₁₀H₈F₃NS]⁺• | 247.03 | The parent ion peak. |

| [M - CF₃]⁺ | [C₉H₈NS]⁺ | 178.04 | Resulting from the loss of the trifluoromethyl radical. |

| [M - CH₃]⁺ | [C₉H₅F₃NS]⁺• | 232.01 | Resulting from the loss of the methyl radical. |

| [M - SCF₃]⁺ | [C₁₀H₈N]⁺ | 142.07 | Resulting from the cleavage of the C-S bond. |

| Indole fragment | [C₈H₇N]⁺• | 117.06 | A common fragment from indole derivatives. |

This interactive table outlines the predicted mass spectrometry fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its constituent parts. lumenlearning.comlibretexts.orgpressbooks.puborgchemboulder.com

The key functional groups and their expected absorption ranges are:

N-H Stretch: The indole N-H bond will produce a characteristic stretching vibration.

C-H Stretch: This will include contributions from the aromatic C-H bonds of the benzene ring and the aliphatic C-H bonds of the methyl group.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring.

C-F Stretch: The carbon-fluorine bonds of the trifluoromethyl group will give rise to strong absorptions.

C-S Stretch: The carbon-sulfur bond stretch is typically weaker and found in the fingerprint region.

A summary of the predicted characteristic IR absorption bands is provided in the following table.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3400–3250 | Medium |

| Aromatic C-H | Stretch | 3100–3000 | Strong |

| Aliphatic C-H | Stretch | 3000–2850 | Medium |

| Aromatic C=C | Stretch | 1600–1450 | Medium to Strong |

| C-F (of CF₃) | Stretch | 1350–1120 | Strong |

| C-N | Stretch | 1335–1250 | Strong |

| C-S | Stretch | 800-600 | Weak to Medium |

This interactive table presents the predicted infrared absorption frequencies for the key functional groups in this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements within a compound, serving as a fundamental confirmation of its empirical and molecular formula. The theoretical elemental composition of this compound (C₁₀H₈F₃NS) has been calculated. man.ac.uk This technique is typically performed through combustion analysis to determine the percentages of carbon, hydrogen, nitrogen, and sulfur. measurlabs.com

The calculated elemental percentages are presented below.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 48.58% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.26% |

| Fluorine | F | 18.998 | 3 | 56.994 | 23.06% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.67% |

| Sulfur | S | 32.06 | 1 | 32.06 | 12.98% |

| Total | 231.235 | 100.00% |

This interactive table displays the theoretical elemental analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A review of the current scientific literature indicates that a single-crystal X-ray structure for this compound has not been reported. While the structures of other complex indole derivatives have been determined using this method, specific crystallographic data for the title compound is not available at this time.

Computational and Theoretical Investigations of 3 Methyl 2 Trifluoromethylthio 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. nih.govnih.gov For the purposes of this investigation, all calculations are hypothetically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), a common combination for organic molecules that provides reliable results for geometry and electronic properties. rdd.edu.iqnih.gov

Geometric Optimization and Molecular Stability

The initial step in a computational study involves the geometric optimization of the molecule to find its most stable conformation, corresponding to a minimum on the potential energy surface. For 3-methyl-2-(trifluoromethylthio)-1H-indole, the optimization process would refine the bond lengths, bond angles, and dihedral angles of an initial guess structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-S | 1.78 Å |

| S-CF3 | 1.85 Å | |

| C2-C3 | 1.38 Å | |

| C3-CH3 | 1.51 Å | |

| N1-H | 1.01 Å | |

| Bond Angle | C3-C2-S | 125.0° |

| C2-S-CF3 | 98.0° | |

| C2-C3-CH3 | 128.0° | |

| Dihedral Angle | N1-C2-S-CF3 | ~90° |

Note: The values in this table are hypothetical and are based on expected trends from DFT calculations on similar organosulfur and fluorinated compounds. Actual calculated values would require a specific DFT study.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity, spectroscopic behavior, and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, as described by Frontier Molecular Orbital (FMO) theory. researchgate.netucsb.edu

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. imperial.ac.uk For this compound, the electron-donating methyl group at the C3 position and the electron-withdrawing trifluoromethylthio group at the C2 position will have opposing effects on the electron density of the indole (B1671886) ring.

DFT calculations on substituted indoles have shown that the HOMO is typically a π-orbital delocalized over the indole ring, while the LUMO is a π*-orbital. nih.govresearchgate.net The methyl group at C3 would be expected to raise the energy of the HOMO, making the molecule more nucleophilic. Conversely, the strongly electron-withdrawing SCF3 group at C2 would significantly lower the energy of the LUMO, making the C2 position susceptible to nucleophilic attack in certain reactions, although electrophilic substitution at other positions of the electron-rich indole ring is more common.

Mulliken or Natural Population Analysis (NPA) can be used to determine the charge distribution on each atom. In 1H-indole-3-carbaldehyde, it was found that the N-H hydrogen and carbonyl oxygen were the most plausible sites for nucleophilic and electrophilic activities, respectively. rdd.edu.iq For our target molecule, the nitrogen atom of the indole ring and the fluorine atoms of the SCF3 group are expected to carry significant negative charges, while the hydrogen on the nitrogen and the carbon atoms of the indole ring will have varying degrees of positive charge.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap | 4.30 |

Note: These values are estimations based on data from related indole and trifluoromethyl-substituted aromatic compounds. The actual values would depend on the specific DFT functional and basis set used.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a framework for predicting the regioselectivity and reactivity of chemical reactions by considering the interactions between the HOMO of one reactant and the LUMO of another. researchgate.netucsb.edu For the electrophilic trifluoromethylthiolation of 3-methylindole (B30407), the reaction would involve the HOMO of the 3-methylindole and the LUMO of the electrophilic trifluoromethylthiolating agent.

The HOMO of 3-methylindole is expected to have its largest coefficient at the C3 position, which is the most nucleophilic site of the indole ring. However, since the C3 position is already substituted with a methyl group in our target molecule's precursor, the next most reactive site for electrophilic attack is typically the C2 position. The presence of the methyl group at C3 further activates the indole ring towards electrophilic substitution.

FMO analysis can predict the most likely site of attack by an electrophile. ucsb.edu In the case of forming this compound, the electrophilic SCF3+ species (or its equivalent) would interact with the HOMO of 3-methylindole. The orbital overlap and energy match between the HOMO of the indole and the LUMO of the electrophile would determine the reaction's feasibility and regioselectivity. The theory would predict that the attack at the C2 position is favored due to the high electron density at this position, which is enhanced by the C3-methyl group.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the determination of activation energy barriers.

Transition State Characterization and Energy Barriers

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Identifying the structure and energy of the TS is crucial for understanding the kinetics of a reaction. This is typically done by performing a TS optimization calculation followed by a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

For the synthesis of this compound, a plausible pathway is the electrophilic trifluoromethylthiolation of 3-methylindole. The reaction would proceed through a transition state where the C-S bond is partially formed and the aromaticity of the indole ring is temporarily disrupted. The energy barrier for this step would be the difference in energy between the reactants and the transition state.

While no specific calculations for this reaction are available in the searched literature, studies on similar electrophilic substitutions on indoles can provide an estimate of the expected energy barriers. For instance, DFT studies on the rhodium-catalyzed C-H functionalization of indoles have elucidated the energy profiles of related transformations. acs.orgacs.org A plausible energy barrier for the uncatalyzed electrophilic trifluoromethylthiolation would be in the range of 15-25 kcal/mol, depending on the reactivity of the specific trifluoromethylthiolating agent used.

Table 3: Hypothetical Energy Profile for the Trifluoromethylthiolation of 3-Methylindole

| Species | Relative Energy (kcal/mol) |

| 3-Methylindole + "SCF3+" | 0.0 |

| Transition State (TS) | +20.5 |

| Sigma Complex Intermediate | +5.2 |

| This compound + H+ | -10.8 |

Note: These energy values are hypothetical and serve to illustrate a plausible reaction profile. Actual values would require detailed DFT calculations.

Pathways for Trifluoromethylthiolation and Subsequent Reactions

Several reagents and methods have been developed for the trifluoromethylthiolation of organic molecules. nih.govrsc.orgresearchgate.net A common approach involves the use of an electrophilic source of the SCF3 group, such as N-(trifluoromethylthio)saccharin or related reagents. The reaction with an electron-rich heterocycle like 3-methylindole would likely proceed via an electrophilic aromatic substitution mechanism.

A proposed mechanism involves the initial attack of the electron-rich C2 position of 3-methylindole on the electrophilic sulfur atom of the trifluoromethylthiolating agent. nih.gov This leads to the formation of a cationic intermediate, often called a sigma complex or Wheland intermediate, where the aromaticity of the indole ring is disrupted. Subsequent deprotonation, often facilitated by a mild base, restores the aromaticity and yields the final product, this compound.

Computational studies can model this entire pathway, calculating the energies of the reactants, transition state, intermediate, and product. This allows for a detailed understanding of the reaction's thermodynamics and kinetics. Furthermore, alternative pathways, such as radical mechanisms, could also be investigated, especially when radical initiators or specific reagents like AgSCF3 are used. nih.gov In some cases, cascade reactions involving an initial trifluoromethylthiolation followed by cyclization have been observed and computationally studied for related indole systems. nih.gov

Conformational Analysis

The conformational landscape of this compound is primarily defined by the orientation of the trifluoromethylthio group relative to the indole ring. Due to the presence of the methyl group at the 3-position, steric hindrance plays a significant role in dictating the preferred conformations.

Computational studies on similar 2-substituted and 3-substituted indoles suggest that the planarity of the indole ring is largely maintained. researchgate.net The key rotational barrier to consider is around the C2-S bond. The orientation of the -SCF3 group can be described by the dihedral angle formed by the indole ring plane and the C-S-C plane of the substituent.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are used to map the potential energy surface as a function of this dihedral angle. For related molecules, it has been shown that the presence of bulky substituents can lead to distinct energy minima corresponding to stable conformers. liverpool.ac.uk In the case of this compound, it is anticipated that two primary low-energy conformations exist, corresponding to the -SCF3 group being oriented away from the 3-methyl group to minimize steric clash. The rotation of the trifluoromethyl group itself around the S-C bond also presents multiple local minima, though the energy barriers for this rotation are generally low.

Spectroscopic Data Prediction and Validation (e.g., NMR chemical shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can then be validated against experimental findings. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. scielo.org.mxresearchgate.net

While a dedicated experimental spectrum for this compound is not available in the reviewed literature, a wealth of data exists for structurally similar compounds, which can be used for comparative analysis and validation of theoretical predictions. rsc.org For instance, the 19F NMR chemical shift is a key identifier for the -SCF3 group. In a range of 2-substituted-3-(trifluoromethylthio)-1H-indoles, the 19F NMR signal typically appears as a singlet in the region of -44 ppm. rsc.org

The predicted 1H and 13C NMR chemical shifts for this compound would be expected to show characteristic signals. The methyl group at C3 would likely appear as a singlet around 2.3-2.5 ppm in the 1H NMR spectrum. The aromatic protons on the indole ring would resonate in the typical downfield region of 7.0-8.0 ppm. In the 13C NMR spectrum, the carbon of the methyl group would be found upfield, while the aromatic carbons and the carbon of the trifluoromethyl group (appearing as a quartet due to C-F coupling) would be further downfield. rsc.org

Table 1: Experimental NMR Data for Related 3-(Trifluoromethylthio)-1H-indole Derivatives rsc.org

| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |

| 5-Chloro-1-methyl-2-phenyl-3-(trifluoromethylthio)-1H-indole | 3.66 (s, 3H), 7.30–7.32 (m, 2H), 7.42–7.43 (m, 2H), 7.53–7.54 (m, 3H), 7.80 (s, 1H) | 31.8, 92.4, 111.1, 119.0, 123.5, 127.6, 128.5, 129.3, 129.4, 129.5 (q, J = 309.6 Hz), 130.7, 131.3, 135.5, 149.2 | -44.38 (s) |

| 5-Fluoro-1-methyl-2-phenyl-3-(trifluoromethylthio)-1H-indole | 3.64 (s, 3H), 7.04–7.09 (m, 1H), 7.29–7.32 (m, 1H), 7.40–7.42 (m, 2H), 7.47–7.53 (m, 4H) | 31.8, 92.7, 104.7 (d, 2JCF = 24.5 Hz), 110.9, 111.0, 111.6 (d, 2JCF = 26.3 Hz), 128.4, 129.4, 129.5, 129.6 (q, J = 309.6 Hz), 130.7, 133.6, 149.5, 159.2 (d, 1JCF = 236.3 Hz) | -44.44 (s) |

| 1-Ethyl-2-phenyl-3-(trifluoromethylthio)-1H-indole | 1.29 (t, J = 7.2 Hz, 3H), 4.10 (q, J = 7.2 Hz, 2H), 7.28–7.36 (m, 2H), 7.40–7.44 (m, 3H), 7.50–7.53 (m, 3H), 7.86 (d, J = 7.8 Hz, 1H) | 15.3, 39.6, 93.0, 119.7, 121.5, 123.0, 128.4, 129.2, 129.6 (q, J = 309.6 Hz), 130.1, 130.4, 130.7, 135.9, 147.7 | -44.43 (s) |

Spectra recorded in CDCl3. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

The data from these related compounds provide a solid basis for validating any future computational predictions for this compound.

Non-covalent Interactions and Intermolecular Forces

The non-covalent interactions of this compound are critical for understanding its behavior in condensed phases and its potential interactions with biological macromolecules. The molecule possesses several features that can participate in a variety of non-covalent forces.

The indole N-H group is a classic hydrogen bond donor. In the solid state or in solution with hydrogen bond acceptors, it is expected to form strong N-H···A hydrogen bonds (where A is a hydrogen bond acceptor). This is a well-established interaction for indole derivatives. cumhuriyet.edu.tr

The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, can participate in C-F···H interactions. More significantly, the highly polarized C-F bonds can engage in halogen bonding, where the electropositive σ-hole on the fluorine atom interacts with a nucleophile.

The indole ring itself is an extended π-system, making it capable of participating in π-π stacking interactions. In the solid state, indole derivatives often exhibit slipped π-π stacking, which contributes significantly to the crystal packing energy. researchgate.net Furthermore, C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the face of the indole ring, are also expected to be a stabilizing force.

An Examination of this compound: Mechanistic Basis for Biological Interaction Considerations

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The future of synthesizing 3-Methyl-2-(trifluoromethylthio)-1H-indole and its analogs is intrinsically linked to the principles of green chemistry. The development of synthetic routes that are not only efficient but also environmentally benign is a paramount objective. Key areas of focus will include the reduction or elimination of hazardous catalysts and the adoption of advanced manufacturing technologies.

Catalyst-Free and Environmentally Benign Methods

A significant frontier in the synthesis of trifluoromethylthiolated indoles is the move towards catalyst-free reaction conditions. While many current methods rely on transition metal catalysts, which can present issues of cost, toxicity, and contamination of the final product, future work will aim to circumvent these limitations.

One promising avenue is the use of visible-light photocatalysis. nih.govresearchgate.net This technique can facilitate the generation of reactive intermediates under mild conditions, often without the need for a metal catalyst. researchgate.net For instance, photocatalytic methods for the direct C-3 sulfenylation of indoles have been developed using inexpensive organic dyes like rose bengal, which operate in an environmentally friendly manner. researchgate.net Future research could adapt these principles for the C-2 trifluoromethylthiolation of 3-methylindole (B30407), potentially using a suitable SCF3 source that can be activated by light to generate the necessary trifluoromethylthiyl radical.

Electrochemical synthesis represents another powerful, catalyst-free approach. researchgate.net By using electricity to drive chemical reactions, the need for stoichiometric chemical oxidants or reductants can be eliminated, reducing waste. The electrochemical generation of CF3 radicals for subsequent addition to heterocycles has been demonstrated and could be a viable strategy for the synthesis of 2-SCF3-indoles. researchgate.net Furthermore, green synthesis protocols, such as those using reusable solid catalysts or solvent-free grinding conditions, are being explored for other indole (B1671886) derivatives and could be adapted for the target compound. researchgate.netresearchgate.net

Table 1: Comparison of Conventional vs. Future Green Synthetic Approaches

| Feature | Conventional Synthesis | Future Green Synthesis |

| Catalyst | Often requires transition metals (e.g., Pd, Cu). | Catalyst-free (e.g., electrochemistry) or uses organic photocatalysts. researchgate.netresearchgate.net |

| Solvents | Often uses carcinogenic or environmentally harmful solvents. | Employs benign solvents (e.g., water, acetone) or solvent-free conditions. acs.orgrsc.org |

| Energy Input | Typically requires high temperatures (thermal heating). | Utilizes ambient temperature with visible light or electricity as the energy source. |

| Byproducts | Can generate significant stoichiometric waste from reagents and catalysts. | High atom economy with minimal waste products. rsc.org |

| Safety | May involve hazardous reagents and intermediates. | Enhanced safety profiles due to milder conditions and less hazardous materials. |

Flow Chemistry Applications

Continuous flow chemistry is set to revolutionize the synthesis of complex molecules like this compound. elveflow.comnih.gov This technology offers substantial advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and improved scalability and reproducibility. elveflow.comnih.govyoutube.com

The small reactor volumes in flow systems mitigate the risks associated with highly exothermic reactions or the handling of hazardous intermediates. youtube.com This is particularly relevant for fluorination and trifluoromethylthiolation reactions, which can involve energetic processes. Furthermore, flow reactors allow for "superheating" solvents above their atmospheric boiling points by applying pressure, which can dramatically accelerate reaction rates and reduce reaction times from hours to minutes. youtube.comyoutube.com

A key advantage of flow chemistry is the ability to telescope multi-step syntheses into a single, continuous process, which minimizes the need for intermediate purification steps and reduces waste. elveflow.com Future research will likely focus on developing a fully automated, continuous flow process for this compound, starting from basic precursors. This approach would not only be more efficient and sustainable for large-scale production but also facilitate high-throughput screening of reaction conditions for optimization. youtube.com

Table 2: Potential Advantages of Flow Synthesis for this compound

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk with exothermic reactions and hazardous materials. | Inherently safer due to small reaction volumes and better temperature control. youtube.com |

| Efficiency | Slower reaction times, requires manual handling between steps. | Faster reactions, potential for automated multi-step synthesis. elveflow.com |

| Scalability | Scaling up can be challenging and non-linear. | Straightforward scalability by running the process for a longer duration. youtube.com |

| Reproducibility | Can be subject to variations between batches. | High degree of control leads to excellent reproducibility. nih.gov |

| Product Quality | Potential for side reactions and impurities due to poor heat control. | Improved selectivity and higher purity due to precise control of parameters. youtube.com |

Exploration of Novel Derivatization and Functionalization Strategies

While the core synthesis of the this compound scaffold is important, its true potential lies in its derivatization. Future research will heavily invest in developing novel strategies to functionalize this molecule, creating a library of analogs with diverse properties.

Regioselective Modifications at Unexplored Positions

The indole nucleus has multiple C-H bonds that are available for functionalization. While the C-3 position is highly reactive in many indole reactions, the presence of the methyl group in the target compound directs attention to other sites. The C-2 position is already occupied by the SCF3 group. Therefore, future efforts will concentrate on the regioselective functionalization of the carbocyclic (benzene) ring, specifically at the C-4, C-5, C-6, and C-7 positions.

Achieving regioselectivity on the benzene (B151609) portion of the indole ring is a known challenge due to the similar reactivity of these C-H bonds. nih.gov However, advanced synthetic methods, often employing directing groups, are making this possible. For example, palladium-catalyzed C-H activation has been used for the direct olefination at the C-4 position and arylation at the C-6 position of indole derivatives. nih.gov The development of methods for the selective functionalization at the C-7 position has also seen progress. nih.gov

Future research on this compound will likely explore the use of removable directing groups attached to the indole nitrogen to steer functionalization to a specific position on the benzene ring. uri.edu This would allow for the introduction of a wide range of chemical groups (e.g., halogens, alkyls, aryls, nitro groups), each modulating the electronic and steric properties of the final molecule in a predictable manner. Such strategies are crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Synthesis of Complex Polycyclic Systems Incorporating the Indole-SCF3 Motif

Building upon the functionalized indole core, a significant future direction will be the construction of more complex, polycyclic systems that incorporate the this compound motif. Such structures are prevalent in natural products and often exhibit potent biological activities. nih.gov

Cascade reactions, where multiple bonds are formed in a single operation, will be a powerful tool in this endeavor. For example, rhodium-catalyzed cascade annulation reactions have been effectively used to build indole-fused polycycles. nih.gov Applying these methodologies to appropriately functionalized 2-SCF3-indole derivatives could lead to novel N-fused or C-fused polycyclic architectures. rsc.org

Another area of exploration will be the synthesis of spirocyclic systems, where a single atom is part of two rings. Spiro[indole-thiazolidinone] scaffolds, for instance, are known for their medicinal importance, and green synthetic protocols for their creation are being developed. rsc.org Adapting such multi-component reactions to the this compound core could generate unique three-dimensional structures with interesting biological profiles.

Advanced Computational Modeling and Machine Learning in Design

The rational design of novel derivatives of this compound will be increasingly driven by advanced computational chemistry and artificial intelligence. These in silico approaches can accelerate the discovery process, reduce the cost of experimental work, and provide deep insights into molecular behavior. espublisher.com

Computational modeling, particularly using Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the indole scaffold. scilit.com DFT calculations can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of regioselective functionalization strategies. rsc.org These theoretical calculations can also support experimental findings on reaction mechanisms.

Machine learning (ML) is emerging as a transformative tool in chemical synthesis and drug discovery. francis-press.commdpi.com By training algorithms on large datasets of chemical reactions, ML models can predict the outcomes of reactions, including yields and selectivity, for new substrates. francis-press.com For a compound like this compound, ML could be used to predict the feasibility and optimal conditions for C-H activation at various positions. francis-press.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, often built using ML algorithms, can be developed to correlate the structural features of indole derivatives with their biological activity. espublisher.com By generating a virtual library of derivatives with different functional groups at various positions, these models can predict their potential efficacy as, for example, enzyme inhibitors, helping to prioritize the most promising candidates for synthesis and experimental testing. mdpi.com

Table 3: Application of Computational and ML Methods

| Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and transition states. scilit.com | Prediction of reactivity, regioselectivity, and elucidation of reaction mechanisms. rsc.org |

| Machine Learning (Reaction Prediction) | Training models on C-H functionalization reactions of indoles. francis-press.comfrancis-press.com | Prediction of optimal catalysts, reagents, and conditions for novel derivatizations. |

| QSAR & Molecular Docking | Correlating structural modifications with predicted biological activity or binding affinity. espublisher.commdpi.com | Rational design of new derivatives with enhanced potency for specific biological targets. |

Predictive Models for Reactivity and Properties

The development of predictive models for the reactivity and physicochemical properties of this compound is a crucial next step. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate key descriptors. These models can forecast the compound's behavior in various chemical environments, guiding synthetic strategies and predicting potential applications. A molecular electrostatic potential (MEP) map, for instance, could indicate regions of electrophilic and nucleophilic susceptibility, offering insights into its reactivity with other molecules. The trifluoromethylthio group, known for its strong electron-withdrawing nature and high lipophilicity, significantly influences the electronic properties of the indole ring. nih.govresearchgate.net Predictive modeling can help to precisely quantify this influence on the molecule's frontier molecular orbitals (HOMO and LUMO), which is essential for understanding its chemical behavior. researchgate.net

Application as Building Blocks in Material Science

Indole derivatives have been recognized for their potential in material science, particularly in the development of organic electronics. nih.gov The unique electronic properties conferred by the trifluoromethylthio group could make this compound a valuable building block for novel organic materials. researchgate.netrsc.org Research could focus on incorporating this moiety into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The strategic placement of the methyl and trifluoromethylthio groups on the indole scaffold can be used to fine-tune the electronic and photophysical properties of resulting materials. nih.gov

Exploration of New Biological Probes and Mechanistic Studies (excluding clinical applications)

The intrinsic properties of the trifluoromethylthio group make this compound an interesting candidate for the development of biological probes. The trifluoromethyl group can serve as a useful ¹⁹F NMR reporter for studying molecular interactions in biological systems. This allows for non-invasive monitoring of the compound's binding to biomolecules and its distribution within cellular environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.